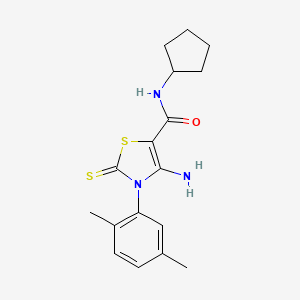

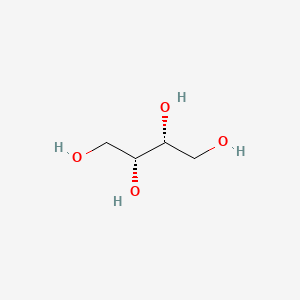

(E)-4-amino-3-phenylsulfanylpent-3-en-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-4-amino-3-phenylsulfanylpent-3-en-2-one (APS) is a synthetic organic compound with a sulfur-containing group and a phenyl group. It has been studied as a potential therapeutic agent in various diseases, and its mechanism of action has been investigated in various biochemical and physiological studies.

科学的研究の応用

Catalyst-Free Room-Temperature Self-Healing Elastomers

Bis(4-aminophenyl) disulfide, a compound structurally related to “(E)-4-amino-3-phenylsulfanylpent-3-en-2-one,” is utilized as a dynamic crosslinker for designing self-healing poly(urea–urethane) elastomers. These elastomers demonstrate quantitative healing efficiency at room temperature without any catalyst or external intervention, highlighting potential in creating durable and sustainable materials (Rekondo et al., 2014).

Genetic Incorporation for Expansive Covalent Bonding

The development of genetically encoded fluorosulfonyloxybenzoyl-l-lysine (FSK) for covalent bonding in proteins through sulfur(VI) fluoride exchange (SuFEx) chemistry opens new avenues for biochemistry and protein engineering. This approach allows for expansive targeting and modification of proteins, demonstrating the utility of “(E)-4-amino-3-phenylsulfanylpent-3-en-2-one” related compounds in biological research (Liu et al., 2021).

Enzyme-Linked Immunosorbent Assay (ELISA) Development

Compounds with structures akin to “(E)-4-amino-3-phenylsulfanylpent-3-en-2-one” have been used to develop highly sensitive ELISAs for the detection of sulfonamide antibiotics in milk. This demonstrates the chemical's role in improving food safety and antibiotic monitoring processes (Adrián et al., 2009).

Corrosion Inhibition

Another application is in corrosion science, where related compounds serve as effective corrosion inhibitors for mild steel in acidic media. This application is critical for extending the lifespan of metal components in various industrial systems (Bentiss et al., 2009).

Anti-Cancer Activity

Additionally, derivatives of “(E)-4-amino-3-phenylsulfanylpent-3-en-2-one” have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis, highlighting their potential in developing new cancer treatments (Ji et al., 2010).

特性

IUPAC Name |

(E)-4-amino-3-phenylsulfanylpent-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c1-8(12)11(9(2)13)14-10-6-4-3-5-7-10/h3-7H,12H2,1-2H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAMHABPNPNFBS-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)C)SC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(/C(=O)C)\SC1=CC=CC=C1)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3E)-4-amino-3-(phenylsulfanyl)pent-3-en-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione](/img/structure/B2894427.png)

![3-(3-Chlorophenyl)-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2894430.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2894433.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2894439.png)

![N-(2-methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2894440.png)

![3,4-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2894445.png)

![(2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol](/img/structure/B2894446.png)